molecular formula C8H11N3O2 B13317090 3-Amino-3-(pyrazin-2-yl)butanoic acid

3-Amino-3-(pyrazin-2-yl)butanoic acid

Cat. No.: B13317090
M. Wt: 181.19 g/mol
InChI Key: CVTVIXIHMMFSTE-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrazin-2-yl)butanoic acid is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of an amino group, a pyrazine ring, and a butanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyrazin-2-yl)butanoic acid typically involves the reaction of pyrazine derivatives with amino acids under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and BLD Pharm provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include substituted pyrazine derivatives, oxo derivatives, and various amino acid analogs .

Scientific Research Applications

3-Amino-3-(pyrazin-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 3-Aminobutanoic acid
  • 3-Amino-2-pyrazinecarboxylic acid
  • 3-Amino-4-pyrazinecarboxylic acid

Comparison: 3-Amino-3-(pyrazin-2-yl)butanoic acid is unique due to the presence of both an amino group and a pyrazine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in research and industry due to its versatile chemical structure .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-3-pyrazin-2-ylbutanoic acid

InChI

InChI=1S/C8H11N3O2/c1-8(9,4-7(12)13)6-5-10-2-3-11-6/h2-3,5H,4,9H2,1H3,(H,12,13)

InChI Key

CVTVIXIHMMFSTE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=NC=CN=C1)N

Origin of Product

United States

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